![molecular formula C8H7ClN2O B12872579 7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)
7-(Chloromethyl)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Chloromethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The presence of the chloromethyl group at the 7th position and the amine group at the 2nd position makes this compound particularly interesting for chemical modifications and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Chloromethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted benzoxazoles, oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
7-(Chloromethyl)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(Chloromethyl)benzo[d]oxazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
7-(Chloromethyl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. Its chloromethyl group allows for versatile chemical modifications, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
7-(chloromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7ClN2O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2,(H2,10,11) |
Clé InChI |
MXMUIYASBNBCNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


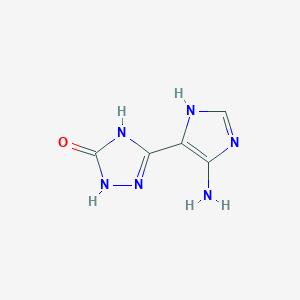
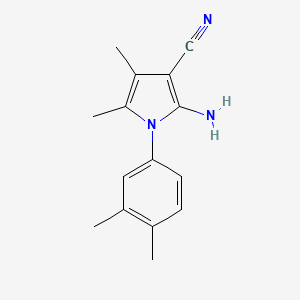
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
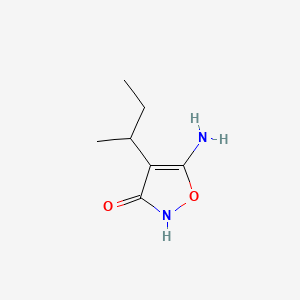
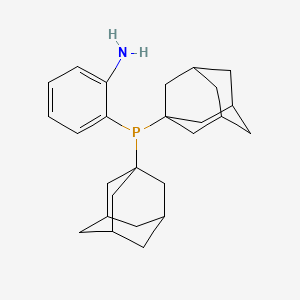
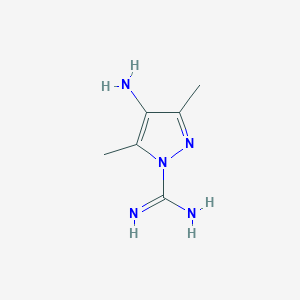

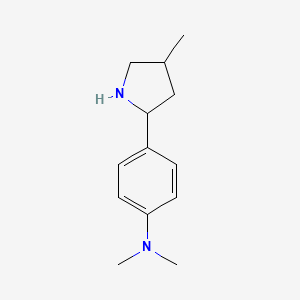
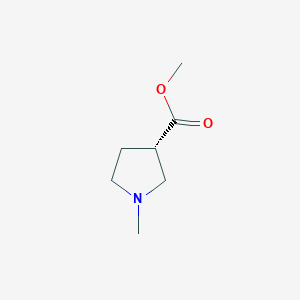

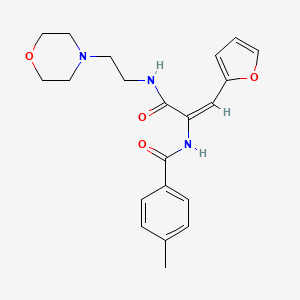
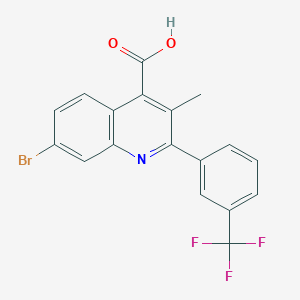
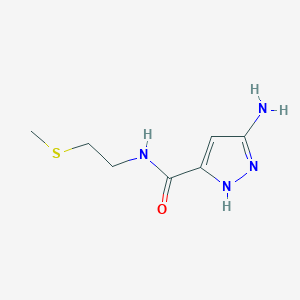
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
